Ethyl 2-methyl-4-octylidene-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-octylidene-4,5-dihydrofuran-3-carboxylate is a chemical compound belonging to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring substituted with an ethyl ester, a methyl group, and an octylidene group. Furan derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-octylidene-4,5-dihydrofuran-3-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product. Common reagents used in this synthesis include ethyl acetoacetate, octylidene aldehyde, and a suitable acid or base catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The choice of solvents, catalysts, and reaction conditions is critical to ensure efficient production and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-octylidene-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-methyl-4-octylidene-4,5-dihydrofuran-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-octylidene-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and altering cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-methyl-4-octylidene-4,5-dihydrofuran-3-carboxylate include other furan derivatives, such as:
- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
- Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
- Ethyl 2-methyl-4-octyl-4,5-dihydrofuran-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octylidene group, in particular, may enhance its lipophilicity and influence its interaction with biological membranes and targets.
Properties
CAS No. |
749209-55-0 |
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Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
ethyl 2-methyl-4-octylidenefuran-3-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-4-6-7-8-9-10-11-14-12-19-13(3)15(14)16(17)18-5-2/h11H,4-10,12H2,1-3H3 |
InChI Key |
PIRKEBSELLELOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C1COC(=C1C(=O)OCC)C |
Origin of Product |
United States |
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